molecular formula C26H16I2O4 B400235 BIPHENYL-4,4'-DIYL BIS(2-IODOBENZOATE)

BIPHENYL-4,4'-DIYL BIS(2-IODOBENZOATE)

Cat. No.: B400235
M. Wt: 646.2g/mol
InChI Key: YVHGIHSIJFEDTH-UHFFFAOYSA-N
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Description

Biphenyl-4,4'-diyl bis(2-iodobenzoate) is a biphenyl-based compound featuring two 2-iodobenzoate ester groups symmetrically attached to the 4,4'-positions of the biphenyl core.

Properties

Molecular Formula

C26H16I2O4

Molecular Weight

646.2g/mol

IUPAC Name

[4-[4-(2-iodobenzoyl)oxyphenyl]phenyl] 2-iodobenzoate

InChI

InChI=1S/C26H16I2O4/c27-23-7-3-1-5-21(23)25(29)31-19-13-9-17(10-14-19)18-11-15-20(16-12-18)32-26(30)22-6-2-4-8-24(22)28/h1-16H

InChI Key

YVHGIHSIJFEDTH-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4I)I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4I)I

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysis

The reaction employs elemental iodine (I₂) and ammonium persulfate as an oxidant in a mixed solvent system of glacial acetic acid and deionized water. A composite catalyst of concentrated sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) (ratio 1:1.1) enhances reaction efficiency. Key parameters include:

  • Temperature : 75–90°C (reduced from traditional 100–150°C)

  • Time : 1.5–2.0 hours (shorter than conventional 2.5–3 hours)

  • Yield : Up to 99.8% purity after recrystallization with ethanol.

The mechanism involves electrophilic aromatic substitution, where the composite acid catalyst protonates iodine, generating I⁺ species that react with biphenyl. The reduced temperature and time are attributed to the synergistic effect of H₂SO₄ and HCl, which lower activation energy.

Esterification of 4,4'-Diiodobiphenyl with 2-Iodobenzoic Acid

The final step involves coupling 4,4'-diiodobiphenyl with 2-iodobenzoic acid to form the target compound. Two primary strategies are explored:

Direct Esterification via Acid Chlorides

  • Synthesis of 2-Iodobenzoyl Chloride :

    • 2-Iodobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] to form the acid chloride.

    • Conditions : Reflux in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) for 2–4 hours.

  • Esterification with 4,4'-Diiodobiphenyl :

    • The acid chloride reacts with 4,4'-diiodobiphenyl in the presence of a base (e.g., pyridine or triethylamine) to scavenge HCl.

    • Solvent : DMF or THF.

    • Temperature : 60–80°C for 6–12 hours.

    • Yield : Estimated 70–85% based on analogous esterification reactions.

Mitsunobu Reaction

An alternative employs the Mitsunobu reaction, using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 2-iodobenzoic acid directly to 4,4'-diiodobiphenyl diol (if available). This method offers milder conditions (room temperature, 12–24 hours) but requires stoichiometric reagents.

Optimization and Challenges

Catalytic Efficiency

The composite H₂SO₄/HCl catalyst in the iodination step reduces iodine waste and energy consumption. For esterification, DMAP (4-dimethylaminopyridine) can accelerate acyl transfer, improving yields.

Purification Techniques

  • Recrystallization : Ethanol or ethanol/water mixtures are effective for isolating 4,4'-diiodobiphenyl.

  • Chromatography : Column chromatography (silica gel, hexane/ethyl acetate) may be necessary for final product purification.

Side Reactions

  • Incomplete Iodination : Residual mono-iodinated biphenyl necessitates careful recrystallization.

  • Ester Hydrolysis : Basic conditions or prolonged heating may cleave esters, requiring pH control.

Data Summary: Comparative Analysis of Methods

StepMethodConditionsYieldPurity
Iodination of BiphenylH₂SO₄/HCl Catalysis90°C, 2 hours99.8%99.8%
2-Iodobenzoic AcidSandmeyer ReactionHNO₃, CuI, 100°C65–75%95%
EsterificationAcid Chloride RouteDMF, 80°C, 8 hours70–85%90–95%
EsterificationMitsunobu ReactionRT, 24 hours60–70%85–90%

Chemical Reactions Analysis

4’-{[(2-Iodophenyl)carbonyl]oxy}[1,1’-biphenyl]-4-yl 2-iodobenzoate can undergo various chemical reactions, including:

Scientific Research Applications

4’-{[(2-Iodophenyl)carbonyl]oxy}[1,1’-biphenyl]-4-yl 2-iodobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-{[(2-Iodophenyl)carbonyl]oxy}[1,1’-biphenyl]-4-yl 2-iodobenzoate involves its interaction with specific molecular targets. The iodine atoms in the compound can form strong bonds with electron-rich sites in biological molecules, leading to the formation of stable complexes. These interactions can affect various biochemical pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Biphenyl Derivatives with Halogen Substituents

Compound Molecular Formula Substituents Key Properties Applications Reference
Biphenyl-4,4'-diyl bis(2-iodobenzoate) C₂₆H₁₆I₂O₄ (est.) 2-Iodobenzoate esters High molecular weight, halogen bonding Potential agrochemicals, materials
4,4'-Difluorobiphenyl C₁₂H₈F₂ Fluorine atoms Lower molecular weight (178 g/mol), higher volatility Intermediate in polymer synthesis
  • Key Comparison : The iodine substituents in the target compound likely enhance its polarizability and thermal stability compared to fluorinated analogs. Fluorinated biphenyls, such as 4,4'-difluorobiphenyl, are synthesized via diazotization and coupling reactions , whereas iodinated derivatives may require halogenation of pre-formed benzoate esters.

Biphenyl Derivatives with Sulfonate/Styryl Groups

Compound Molecular Formula Substituents Key Properties Applications Reference
4,4'-Bis(2-sulfostyryl)biphenyl Disodium C₂₈H₂₀Na₂O₆S₂ Sulfostyryl groups Water-soluble (disodium salt), 562.6 g/mol Surfactants, optical materials
  • Key Comparison: The sulfonate groups in this derivative confer water solubility, unlike the hydrophobic iodobenzoate groups in the target compound. This contrast highlights how substituent choice dictates application: sulfonates for aqueous systems vs. iodinated esters for non-polar matrices.

Biphenyl Derivatives with Heterocyclic Moieties

Compound (Example) Substituents Biological Activity Reference
4,4'-Bis(2''-arylthiazolo[4,3-b]oxadiazolylmethoxy)bibenzyl Thiazolo-oxadiazol rings Fungicidal activity
2,2′-([1,1′-Biphenyl]-4,4′-diyl)bis(2-azaspiro[3.5]nonan-1-ones) Azaspiro structures Antinociceptive activity
  • Key Comparison : While the target compound’s iodobenzoate groups lack direct evidence of bioactivity, structurally complex biphenyl derivatives with heterocycles (e.g., thiazolo-oxadiazol or azaspiro moieties) demonstrate fungicidal or analgesic effects. The iodine atoms in the target compound may enhance binding affinity in biological systems via halogen bonding .

Azo Dyes and Benzidine Derivatives

Compound (Example) Substituents Properties Applications Reference
Tetrasodium 3,3′-[(3,3′-dimethoxybiphenyl-4,4′-diyl)bis(azo)]bis(naphthalenedisulfonate) Azo and sulfonate groups Water-soluble, dark blue powder Textile dyes, pH indicators
  • Key Comparison : Azo dyes leverage sulfonate groups for water solubility and vivid coloration, contrasting with the target compound’s iodobenzoate esters, which are likely insoluble in water. This illustrates how biphenyl scaffolds are tailored for diverse industries: dyes vs. halogenated esters for specialized materials .

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